molecular formula C22H25N3O B2803284 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide CAS No. 1428349-28-3

4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Cat. No.: B2803284
CAS No.: 1428349-28-3
M. Wt: 347.462
InChI Key: FPXDWVYSZDCDFS-UHFFFAOYSA-N
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Description

“4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide” is a compound that contains an indole moiety. Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .

Scientific Research Applications

NMDA Receptor Antagonists

4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a derivative of 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide, has been identified as a potent antagonist of the NMDA receptor. This compound, along with its derivatives, demonstrated low nanomolar activity in both binding and functional assays, and showed efficacy in a mouse model of hyperalgesia (Borza et al., 2007).

Cannabimimetic Activity

Indole derivatives, closely related to this compound, have been identified in new illegal psychoactive substances. These compounds, including N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, have shown high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).

Serotonin 5-HT(1A) Agonists

Indolebutylamines, structurally similar to this compound, have been synthesized to act as selective serotonin 5-HT(1A) agonists. These compounds exhibit high receptor specificity and affinity, indicating potential use in mood disorder studies (Heinrich et al., 2004).

Peptidoleukotriene Receptor Antagonists

Substituted indole carboxamides, related to this compound, have been found to be potent antagonists of peptidoleukotrienes, suggesting their potential application in treating conditions like asthma (Jacobs et al., 1993).

Cholinesterase and Monoamine Oxidase Dual Inhibitors

Indole derivatives, structurally similar to this compound, have been designed and synthesized as dual inhibitors of cholinesterase and monoamine oxidase, indicating potential application in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Future Directions

The future directions for research on “4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide” could include exploring its synthesis methods, understanding its mechanism of action, and investigating its potential applications in medicine, given the biological importance of indole derivatives .

Properties

IUPAC Name

N-benzyl-4-(indol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(23-16-18-6-2-1-3-7-18)24-13-10-19(11-14-24)17-25-15-12-20-8-4-5-9-21(20)25/h1-9,12,15,19H,10-11,13-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXDWVYSZDCDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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